2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID
Overview
Description
2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID is an organoboron compound with the molecular formula C6H7BBrNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-methylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide as the coupling partner.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or peracids to form boronic esters or acids.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the boronic acid.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
(2-Bromo-5-methylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(2-Bromo-4-methylpyridin-3-yl)boronic acid: Similar structure but with the methyl group at the 4-position.
Uniqueness: 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both a bromine atom and a boronic acid group on the pyridine ring allows for versatile functionalization and the formation of diverse organic compounds .
Properties
IUPAC Name |
(2-bromo-5-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQCWZNBDBURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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